

Compound of Interest

Cat. No.: B1228330

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruceantarin, a quassinoid isolated from the plant Brucea antidysenterica, has demonstrated significant antineoplastic properties across a range of c

Mechanism of Action

Bruceantarin exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily centered on the inhibition of protein synthesis and

Inhibition of Protein Synthesis

Bruceantarin is a potent inhibitor of protein synthesis. This activity is believed to be a primary contributor to its cytotoxic effects against cancer cells.

Induction of Apoptosis

Bruceantarin effectively induces programmed cell death (apoptosis) in cancer cells. This process is mediated through the activation of the intrinsic m

Modulation of Signaling Pathways

c-MYC Downregulation: A significant effect of Bruceantarin is the downregulation of the c-MYC oncoprotein.[1] The reduction in c-MYC levels is corr

Notch Signaling Pathway: In the context of multiple myeloma cancer stem cells (MM-CSCs), Bruceantarin has been shown to modulate the Notch si

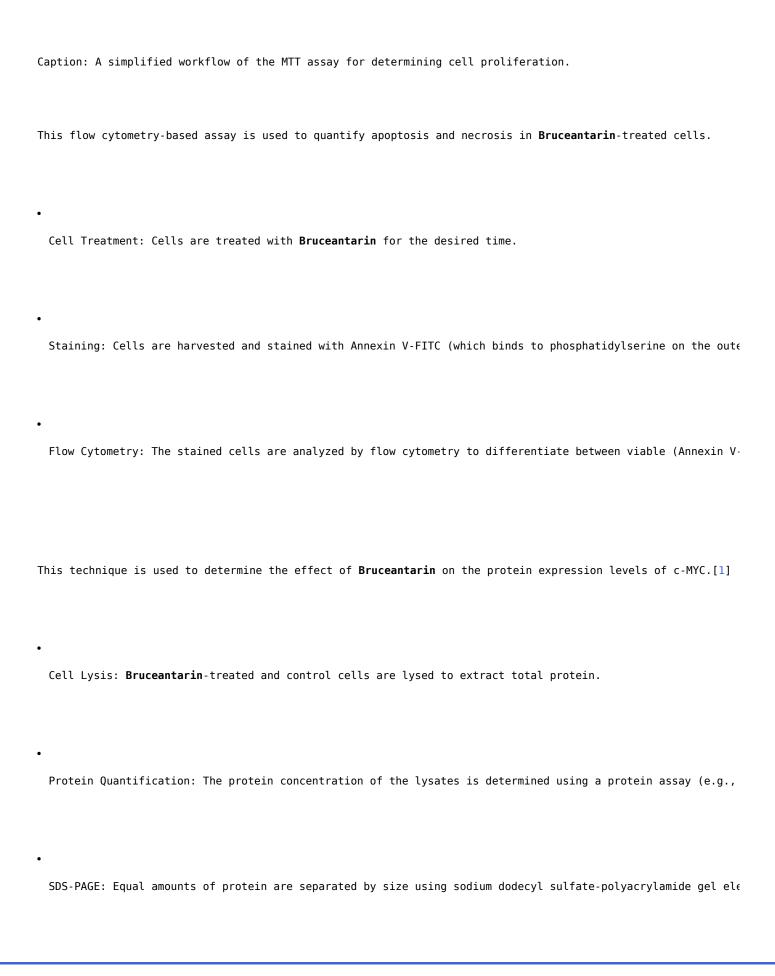
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NICD [label="Notch Intracellular Domain (NICD)", fillcolor="#FBBC05", fontcolor="#202124"];
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gamma_secretase -> NICD [label="Releases"];
NICD -> HES1 [label="Activates Transcription"];
HES1 -> Proliferation [arrowhead=tee, label="Inhibits"];
}
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• Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocell
• Immunoblotting: The membrane is incubated with a primary antibody specific for c-MYC, followed by a horserac
• Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
• Analysis: The intensity of the c-MYC band is quantified and normalized to a loading control (e.g., β -actin (
This assay assesses the effect of Bruceantarin on the formation of capillary-like structures by endothelial co
• Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel).
• Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the coated plate in the presence of various (
• Incubation: The plate is incubated to allow for the formation of tube-like structures.
•

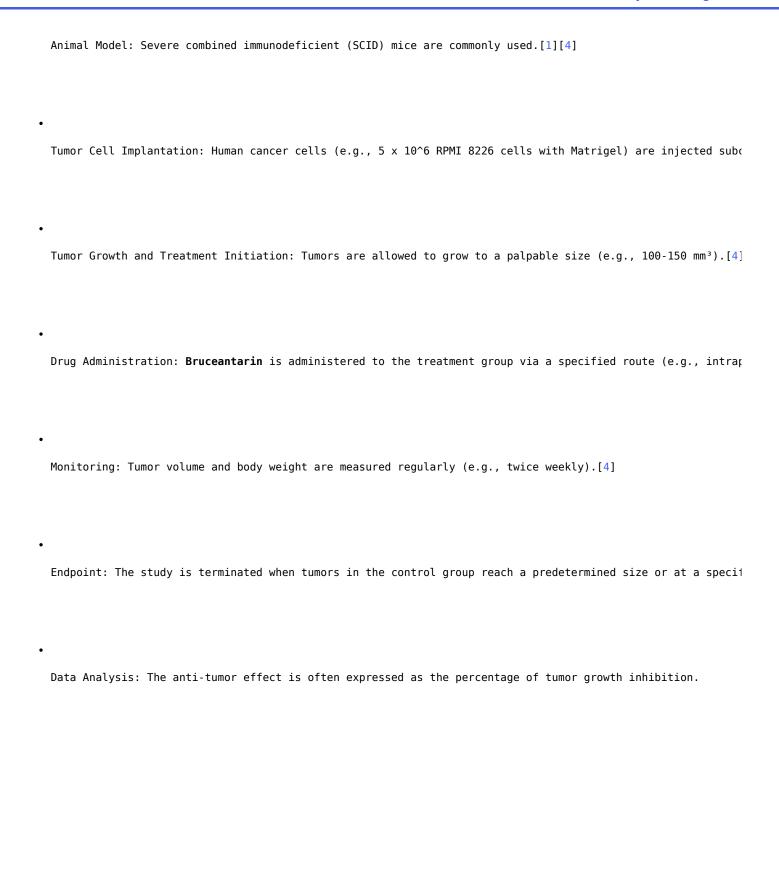


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Imaging and Analysis: The formation of tubes is observed and quantified by microscopy. Parameters such as the This assay evaluates the effect of Bruceantarin on the migratory capacity of cancer cells. Chamber Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. Chemoattractant: A chemoattractant (e.g., serum-containing medium) is added to the lower chamber. Cell Seeding: Cancer cells, pre-treated with Bruceantarin or vehicle, are seeded in the upper chamber in ser Incubation: The plate is incubated to allow cells to migrate through the pores of the membrane towards the c Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells (In Vivo Xenograft Study This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of Bruceantarin.



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Caption: A general workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.

Pharmacokinetics and Toxicity

Currently, detailed pharmacokinetic data for Bruceantarin, including its absorption, distribution, metabolism

Conclusion

Bruceantarin is a promising natural product with potent anti-cancer activity demonstrated in a range of precl:

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References

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